molecular formula C12H11ClN2O2 B1486369 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1152881-17-8

1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1486369
M. Wt: 250.68 g/mol
InChI Key: IZYVXHFFMVERIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate followed by cyclization to form the pyrazole ring. The carboxylic acid group is introduced through subsequent oxidation steps. Detailed synthetic pathways and conditions can be found in relevant literature .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 102-105°C .

Scientific Research Applications

Chemical Synthesis and Derivatives

The synthesis of pyrazole derivatives, including those related to 1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid, plays a crucial role in the development of chemical hybridizing agents for agricultural applications, particularly in wheat and barley. These compounds are part of a broader class of pyrazoles with significant implications in crop science and yield optimization (Beck, Lynch, & Wright, 1988). Additionally, pyrazole derivatives are key intermediates in creating condensed pyrazoles through Sonogashira-type cross-coupling reactions and subsequent cyclization, demonstrating their versatility in organic synthesis and the potential for creating novel compounds with diverse applications (Arbačiauskienė et al., 2011).

Antimicrobial and Anticancer Activity

Novel pyrazole derivatives, including those incorporating the 4-chlorophenyl group, have been synthesized and evaluated for their antimicrobial and anticancer activities. Specific compounds in this category have shown higher anticancer activity compared to reference drugs, highlighting the potential of these derivatives in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Computational Modeling and Drug Design

Quantitative structure-activity relationship (QSAR) studies on pyrazole derivatives have provided insights into designing compounds with anti-seizure properties, demonstrating the compound's utility in medicinal chemistry and drug design (Oluwaseye et al., 2017). This approach underscores the importance of computational methods in identifying and optimizing bioactive molecules for potential therapeutic uses.

Nonlinear Optical (NLO) Materials

Research into N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has uncovered their potential as nonlinear optical (NLO) materials. These studies indicate that specific derivatives could be promising candidates for optical limiting applications, contributing to advancements in materials science and photonics (Chandrakantha et al., 2013).

properties

IUPAC Name

1-(4-chlorophenyl)-5-ethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-11-10(12(16)17)7-14-15(11)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYVXHFFMVERIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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